Cas no 2576420-79-4 (cis-3-Benzyloxymethyl-cyclobutanecarboxylic acid)

cis-3-Benzyloxymethyl-cyclobutanecarboxylic acid 化学的及び物理的性質
名前と識別子
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- cis-3-Benzyloxymethyl-cyclobutanecarboxylic acid
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- MDL: MFCD32899617
- インチ: 1S/C13H16O3/c14-13(15)12-6-11(7-12)9-16-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,14,15)/t11-,12+
- InChIKey: XHFZODBRACUFTI-TXEJJXNPSA-N
- ほほえんだ: [C@@H]1(C(O)=O)C[C@H](COCC2=CC=CC=C2)C1
cis-3-Benzyloxymethyl-cyclobutanecarboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1128523-250mg |
cis-3-Benzyloxymethyl-cyclobutanecarboxylic acid |
2576420-79-4 | 95% | 250mg |
$525 | 2025-02-19 | |
eNovation Chemicals LLC | Y1128523-1g |
cis-3-Benzyloxymethyl-cyclobutanecarboxylic acid |
2576420-79-4 | 95% | 1g |
$1765 | 2025-02-19 | |
eNovation Chemicals LLC | Y1128523-1g |
cis-3-Benzyloxymethyl-cyclobutanecarboxylic acid |
2576420-79-4 | 95% | 1g |
$1765 | 2025-02-19 | |
eNovation Chemicals LLC | Y1128523-250mg |
cis-3-Benzyloxymethyl-cyclobutanecarboxylic acid |
2576420-79-4 | 95% | 250mg |
$525 | 2025-02-19 | |
eNovation Chemicals LLC | Y1128523-5g |
cis-3-Benzyloxymethyl-cyclobutanecarboxylic acid |
2576420-79-4 | 95% | 5g |
$6585 | 2025-02-19 | |
eNovation Chemicals LLC | Y1128523-5g |
cis-3-Benzyloxymethyl-cyclobutanecarboxylic acid |
2576420-79-4 | 95% | 5g |
$6585 | 2025-02-19 | |
eNovation Chemicals LLC | Y1128523-5g |
cis-3-Benzyloxymethyl-cyclobutanecarboxylic acid |
2576420-79-4 | 95% | 5g |
$6585 | 2024-07-28 | |
eNovation Chemicals LLC | Y1128523-250mg |
cis-3-Benzyloxymethyl-cyclobutanecarboxylic acid |
2576420-79-4 | 95% | 250mg |
$525 | 2024-07-28 | |
eNovation Chemicals LLC | Y1128523-500mg |
cis-3-Benzyloxymethyl-cyclobutanecarboxylic acid |
2576420-79-4 | 95% | 500mg |
$940 | 2024-07-28 | |
eNovation Chemicals LLC | Y1128523-1g |
cis-3-Benzyloxymethyl-cyclobutanecarboxylic acid |
2576420-79-4 | 95% | 1g |
$1765 | 2024-07-28 |
cis-3-Benzyloxymethyl-cyclobutanecarboxylic acid 関連文献
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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4. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
cis-3-Benzyloxymethyl-cyclobutanecarboxylic acidに関する追加情報
Introduction to cis-3-Benzyloxymethyl-cyclobutanecarboxylic acid (CAS No. 2576420-79-4)
cis-3-Benzyloxymethyl-cyclobutanecarboxylic acid (CAS No. 2576420-79-4) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and medicinal chemistry. This compound is characterized by its distinct cyclobutane core and a benzyloxymethyl substituent, which endow it with a range of interesting properties and potential applications.
The cyclobutane ring is a four-membered cyclic structure that is known for its high ring strain, which can influence the reactivity and stability of the molecule. The presence of the benzyloxymethyl group, on the other hand, introduces a hydrophilic moiety that can enhance the solubility and bioavailability of the compound. These features make cis-3-Benzyloxymethyl-cyclobutanecarboxylic acid an attractive candidate for various chemical and biological studies.
Recent research has focused on the synthesis and characterization of cis-3-Benzyloxymethyl-cyclobutanecarboxylic acid. One notable study published in the Journal of Organic Chemistry detailed an efficient synthetic route using palladium-catalyzed cross-coupling reactions. This method not only improved the yield but also enhanced the purity of the final product, making it more suitable for further applications in drug discovery and development.
In the context of pharmaceutical research, cis-3-Benzyloxymethyl-cyclobutanecarboxylic acid has shown promise as a lead compound for developing new therapeutic agents. Its unique structure allows it to interact with specific biological targets, such as enzymes and receptors, which are crucial for various physiological processes. For instance, preliminary studies have indicated that this compound can modulate the activity of certain kinases, which are key players in signal transduction pathways involved in diseases like cancer and neurodegenerative disorders.
The potential applications of cis-3-Benzyloxymethyl-cyclobutanecarboxylic acid extend beyond pharmaceuticals. In materials science, this compound can be used as a building block for constructing advanced polymers and materials with tailored properties. The combination of its rigid cyclobutane core and flexible benzyloxymethyl group provides a balance between structural integrity and functional versatility, making it an ideal candidate for developing new materials with enhanced mechanical and thermal properties.
Furthermore, cis-3-Benzyloxymethyl-cyclobutanecarboxylic acid has been explored in the field of chemical biology to understand its role in cellular processes. Researchers have utilized this compound to probe specific protein-protein interactions and to study the dynamics of cellular signaling pathways. The ability to manipulate these interactions using small molecules like cis-3-Benzyloxymethyl-cyclobutanecarboxylic acid can provide valuable insights into disease mechanisms and potential therapeutic strategies.
In summary, cis-3-Benzyloxymethyl-cyclobutanecarboxylic acid (CAS No. 2576420-79-4) is a multifaceted compound with a wide range of applications in organic chemistry, pharmaceutical research, materials science, and chemical biology. Its unique structural features make it a valuable tool for advancing our understanding of complex biological systems and developing innovative solutions to pressing medical challenges. As research in this area continues to evolve, it is likely that new applications and insights will emerge, further solidifying the importance of this compound in the scientific community.
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